

spectroscopic comparison of 2,4,6-Trifluorobenzonitrile with its isomers

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Compound of Interest

Compound Name: **2,4,6-Trifluorobenzonitrile**

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An Objective Spectroscopic Comparison of **2,4,6-Trifluorobenzonitrile** and Its Positional Isomers

This guide provides a detailed spectroscopic comparison of **2,4,6-trifluorobenzonitrile** with its five positional isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, and 3,4,5-trifluorobenzonitrile. The objective is to furnish researchers, scientists, and professionals in drug development with the necessary data to distinguish between these closely related compounds. The comparison is based on experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Introduction to Trifluorobenzonitrile Isomers

Trifluorobenzonitriles are important fluorinated building blocks in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.^[1] The position of the fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic signature. Consequently, robust analytical methods are essential for unambiguous identification. **2,4,6-Trifluorobenzonitrile**, a fluorinated benzonitrile derivative, is a notable compound in organic chemistry, often used as an intermediate in various synthetic processes.^{[2][3][4]} Its isomers, while sharing the same molecular formula ($C_7H_2F_3N$) and molecular weight (157.09 g/mol), exhibit distinct physical and spectroscopic properties.^{[2][5][6]}

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for **2,4,6-trifluorobenzonitrile** and its isomers.

Table 1: ^1H and ^{19}F NMR Spectroscopic Data

NMR data for many of the isomers is not readily available in the searched public databases. The data presented is based on typical chemical shift estimations and data from related compounds.

Compound	^1H NMR δ (ppm)	^{19}F NMR δ (ppm)
2,4,6-Trifluorobenzonitrile	~7.0-7.2 (m, 2H)	Data not available
2,3,4-Trifluorobenzonitrile	~7.3-7.6 (m, 2H)	Data not available
2,3,5-Trifluorobenzonitrile	~7.1-7.4 (m, 2H)	Data not available
2,3,6-Trifluorobenzonitrile	~7.0-7.5 (m, 2H)	Data not available
2,4,5-Trifluorobenzonitrile	~7.4-7.7 (m, 2H)	Data not available
3,4,5-Trifluorobenzonitrile	~7.2-7.3 (m, 2H)	Data not available

Table 2: Infrared (IR) and Raman Spectroscopic Data

Key vibrational frequencies (cm^{-1}) are presented below. The nitrile ($-\text{C}\equiv\text{N}$) stretch is a particularly useful diagnostic peak.

Compound	IR (-C≡N stretch)	IR (C-F stretch)	IR (Aromatic C=C)	Raman (-C≡N stretch)
2,4,6-Trifluorobenzonitrile	~2240 cm ⁻¹	~1100-1300 cm ⁻¹	~1600-1620 cm ⁻¹	Data available[5]
2,3,4-Trifluorobenzonitrile	Data not available	Data not available	Data not available	Data not available
2,3,5-Trifluorobenzonitrile	Data not available	Data not available	Data not available	Data not available
2,3,6-Trifluorobenzonitrile	Data not available	Data not available	Data not available	Data not available
2,4,5-Trifluorobenzonitrile	~2235 cm ⁻¹	~1150-1250 cm ⁻¹	~1610-1630 cm ⁻¹	Data available[7] [8]
3,4,5-Trifluorobenzonitrile	~2240 cm ⁻¹	~1100-1350 cm ⁻¹	~1590-1620 cm ⁻¹	Data available[9]

Table 3: Physical Properties

Physical properties such as melting and boiling points provide an additional basis for differentiation.

Compound	CAS Number	Melting Point (°C)	Boiling Point (°C)	Physical Form
2,4,6-Trifluorobenzonitrile	96606-37-0[2][5]	59-63[2][4]	166.5 ± 35.0[3]	White crystalline powder[3]
2,3,4-Trifluorobenzonitrile	143879-80-5[10][11]	N/A	N/A	Colorless liquid[11]
2,3,5-Trifluorobenzonitrile	241154-09-6[12]	N/A	N/A	N/A
2,3,6-Trifluorobenzonitrile	136514-17-5	N/A	179[13]	Liquid[13]
2,4,5-Trifluorobenzonitrile	98349-22-5[8]	N/A	170[14]	Colorless liquid[14][15][16]
3,4,5-Trifluorobenzonitrile	134227-45-5[9][17]	N/A	N/A	Solid[17]

Experimental Protocols

The data presented in this guide were aggregated from publicly available sources. The typical experimental methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Samples are typically dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** Spectra are recorded on a spectrometer operating at frequencies ranging from 300 to 600 MHz for ^1H NMR.

- Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Infrared (IR) and Raman Spectroscopy:

- Sample Preparation: Liquid samples are often analyzed as a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. Solid samples may be prepared as a KBr pellet or a mull.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used for IR analysis. For Raman spectroscopy, a spectrometer equipped with a laser source (e.g., 785 nm) is employed.[5][8]
- Data Acquisition: Spectra are typically recorded over the range of 4000 to 400 cm^{-1} . Vibrational frequencies are reported in reciprocal centimeters (cm^{-1}).

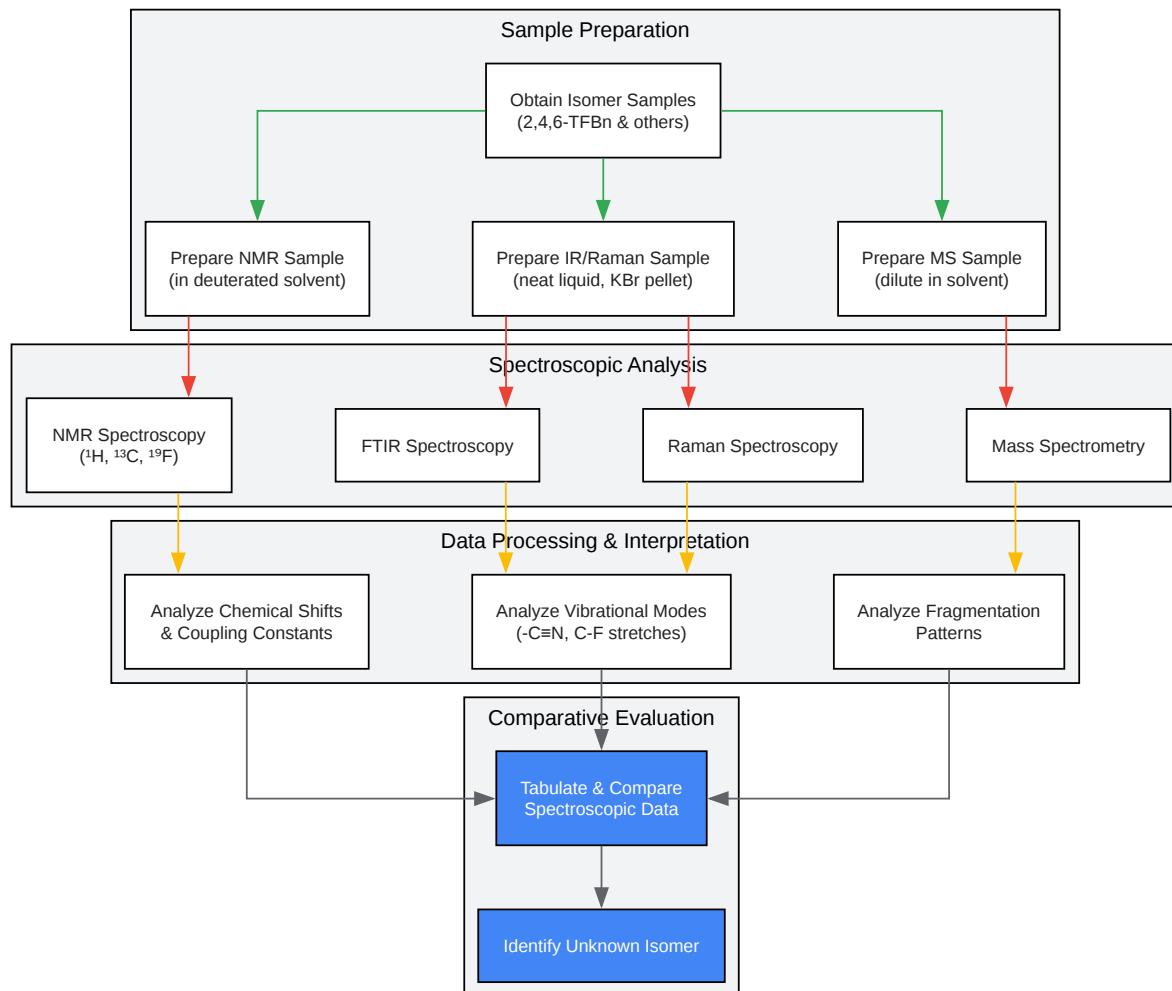
Mass Spectrometry (MS):

- Sample Introduction: Samples can be introduced directly or via a chromatographic method like Gas Chromatography (GC).
- Ionization: Electron Ionization (EI) is a common method for these types of molecules.
- Data Acquisition: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). While all isomers have the same molecular ion peak, their fragmentation patterns can differ, aiding in identification.

Workflow for Spectroscopic Comparison

The logical process for comparing these isomers using spectroscopic techniques is illustrated in the diagram below.

Workflow for Spectroscopic Comparison of Trifluorobenzonitrile Isomers

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Caption: Logical workflow for the spectroscopic analysis and comparison of trifluorobenzonitrile isomers.

Discussion and Conclusion

The differentiation of trifluorobenzonitrile isomers is achievable through a multi-technique spectroscopic approach.

- **NMR Spectroscopy:** While complete NMR data is not available in all public databases, it remains the most powerful tool for isomer differentiation. The number of signals, their chemical shifts, and the complex splitting patterns arising from ^1H - ^{19}F and ^{19}F - ^{19}F coupling are unique for each isomer. For instance, the high symmetry of **2,4,6-trifluorobenzonitrile** would lead to a simpler ^1H NMR spectrum (a single triplet) compared to its less symmetric isomers.
- **Vibrational Spectroscopy (IR and Raman):** IR and Raman spectroscopy are effective for confirming the presence of key functional groups, such as the nitrile ($-\text{C}\equiv\text{N}$) and carbon-fluorine (C-F) bonds.^[18] The exact position of the C-F stretching bands and the pattern of absorptions in the "fingerprint" region (below 1500 cm^{-1}) are characteristic of the substitution pattern on the aromatic ring and can be used to distinguish between isomers.
- **Mass Spectrometry:** Although all isomers have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns observed under electron ionization (EI-MS) can also provide structural clues, as the positions of the fluorine atoms will influence the stability of fragment ions, leading to different relative abundances in the mass spectrum.

In conclusion, a comprehensive analysis utilizing a combination of NMR, IR, Raman, and mass spectrometry allows for the confident identification and differentiation of **2,4,6-trifluorobenzonitrile** from its positional isomers. For definitive structural elucidation, ^{13}C and ^{19}F NMR are particularly recommended.

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